molecular formula C20H21NO4 B2433851 2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 855715-14-9

2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2433851
CAS No.: 855715-14-9
M. Wt: 339.391
InChI Key: WUXFDDOWIRXNME-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with methoxy and methylphenyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the piperidine ring is formed through a series of cyclization reactions.

    Substitution Reactions:

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the ketone group and carboxylation to form the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness imparts distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13-3-7-15(8-4-13)21-18(22)12-11-17(20(23)24)19(21)14-5-9-16(25-2)10-6-14/h3-10,17,19H,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXFDDOWIRXNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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